molecular formula C9H12O3<br>CH3C6H9(CO)2O<br>C9H12O3 B105801 Hexahydro-4-methylphthalic anhydride CAS No. 19438-60-9

Hexahydro-4-methylphthalic anhydride

Cat. No. B105801
Key on ui cas rn: 19438-60-9
M. Wt: 168.19 g/mol
InChI Key: FKBMTBAXDISZGN-UHFFFAOYSA-N
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Patent
US04507460

Procedure details

The aforesaid methylhexahydrophthalic anhydride which was liquid at ordinary temperatures was a mixture of 70% by weight of 4-methylhexahydrophthalic anhydride which was liquid at ordinary temperatures and was obtained by hydrogenating 4-methyl-Δ4 -tetrahydrophthalic anhydride at 150° C. in the presence of Raney nickel catalyst and 30% by weight of 3-methylhexahydrophthalic anhydride which was liquid at ordinary temperatures and was obtained by hydrogenating 3-methyl-Δ4 -tetrahydrophthalic anhydride in the same manner as described above.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]12[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[C:6](=[O:12])[O:5][C:3]2=[O:4].[CH3:13]C1CCC2C(OC(=O)C2C1)=O>[Ni]>[CH3:13][CH:11]1[CH2:10][CH2:9][CH2:8][CH:7]2[C:6]([O:5][C:3](=[O:4])[CH:2]12)=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12C(=O)OC(C1CCCC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC2C(C(=O)OC2=O)CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C2C(C(=O)OC2=O)CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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